Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate
Overview
Description
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol It is characterized by a bicyclo[222]octane core structure, which is a common motif in various natural products and synthetic compounds
Scientific Research Applications
Benzyl (4-(hydroxymethyl)bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying molecular interactions and biological pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
Preparation Methods
The synthesis of Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the hydroxymethyl group: This step involves the functionalization of the bicyclo[2.2.2]octane core to introduce the hydroxymethyl group.
Carbamate formation: The final step involves the reaction of the hydroxymethyl-substituted bicyclo[2.2.2]octane with benzyl isocyanate to form the carbamate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate can be compared with other compounds that have a bicyclo[2.2.2]octane core structure, such as:
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the same core structure but differ in their functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound has a similar bicyclic structure but contains nitrogen atoms in the ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHNPGBXLRTQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631047 | |
Record name | Benzyl [4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864063-55-8 | |
Record name | Benzyl [4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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